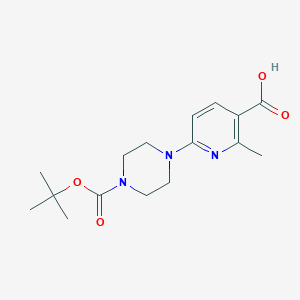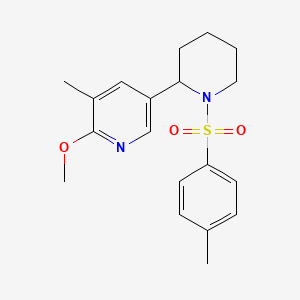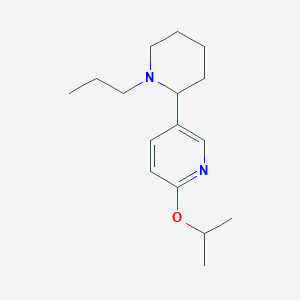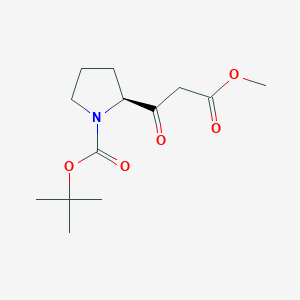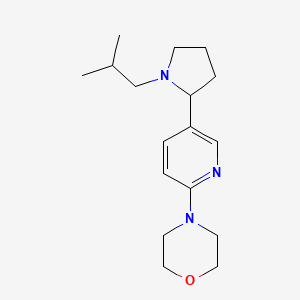
4-(5-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)morpholine is a complex organic compound with the molecular formula C17H27N3O and a molecular weight of 289.4 g/mol . This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyridine ring, and a morpholine ring. It is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 4-(5-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)morpholine involves several steps, typically starting with the preparation of the pyrrolidine and pyridine intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to achieve high purity and yield .
Chemical Reactions Analysis
4-(5-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(5-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)morpholine has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry and for the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-(5-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-(5-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)morpholine can be compared with other similar compounds, such as:
4-(6-Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine: This compound has a similar structure but includes a fluorine atom and an isopropoxy group, which can alter its biological activity.
4-[5-(1-Isobutyl-pyrrolidin-2-yl)-pyridin-2-yl]-morpholine: This compound is structurally similar but may have different substituents on the pyrrolidine or pyridine rings.
Properties
Molecular Formula |
C17H27N3O |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
4-[5-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridin-2-yl]morpholine |
InChI |
InChI=1S/C17H27N3O/c1-14(2)13-20-7-3-4-16(20)15-5-6-17(18-12-15)19-8-10-21-11-9-19/h5-6,12,14,16H,3-4,7-11,13H2,1-2H3 |
InChI Key |
CYWNRTMOAODLSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCCC1C2=CN=C(C=C2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11796304.png)


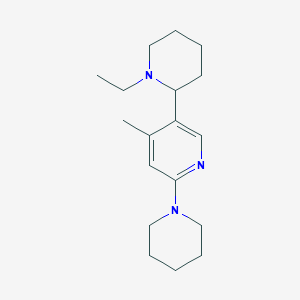
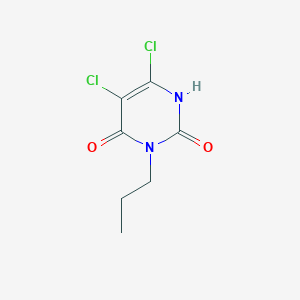
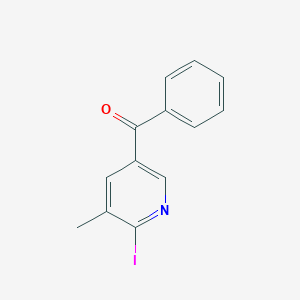


![Propyl2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11796349.png)
